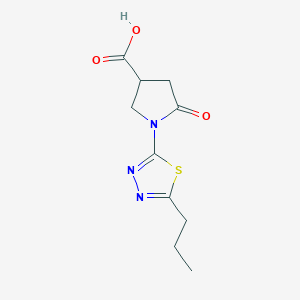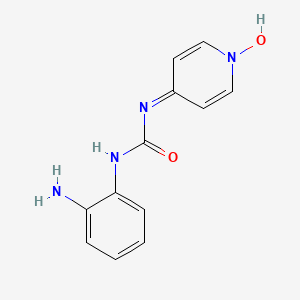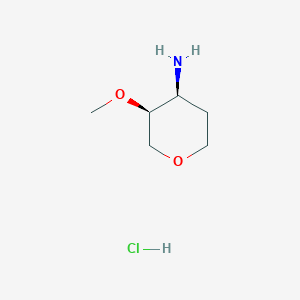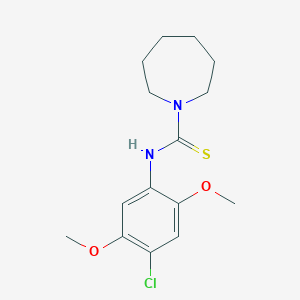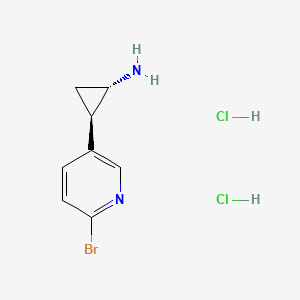![molecular formula C11H15BrN2 B1413773 1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine CAS No. 1934439-29-8](/img/structure/B1413773.png)
1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine
Descripción general
Descripción
1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine is a chemical compound with diverse applications in scientific research. It holds potential in drug discovery and the synthesis of novel molecules. The compound’s structure includes an azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom. Azetidines are utilized in various natural and synthetic products, exhibiting a range of biological activities .
Molecular Structure Analysis
The molecular formula of 1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine is C14H16BrN . Its structure includes a brominated phenyl group attached to an azetidine ring. Confirmatory techniques such as 1H-NMR, 13C-NMR, 15N-NMR, and 19F-NMR spectroscopy , along with HRMS investigations , validate the compound’s structure .
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Applications
Azetidine derivatives have been synthesized and tested for their potential in treating bacterial and fungal infections, as well as tuberculosis. For instance, a series of pyrimidine-azetidinone analogues showed significant antimicrobial and antitubercular activities, suggesting their potential as lead compounds for developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014). Similarly, azetidine-2-one derivatives of 1H-benzimidazole were synthesized and evaluated for their antimicrobial activity, indicating their usefulness in designing novel antimicrobial agents (Noolvi et al., 2014).
Anti-Inflammatory and Cytotoxic Activities
Azetidine derivatives have also been explored for their anti-inflammatory and cytotoxic activities. A novel procedure to synthesize azetidin-2-ones revealed that these compounds exhibit significant anti-inflammatory effects, comparable to indomethacin, a commonly used anti-inflammatory drug (Sharma et al., 2013). Furthermore, some azetidine-2-one derivatives have shown good cytotoxic activity in vitro, suggesting their potential application in cancer therapy (Noolvi et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-bromo-2-methylphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-8-4-10(12)3-2-9(8)5-14-6-11(13)7-14/h2-4,11H,5-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLNBONZFZYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



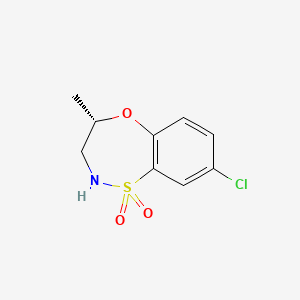
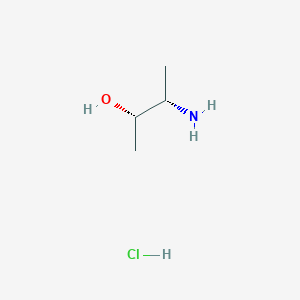
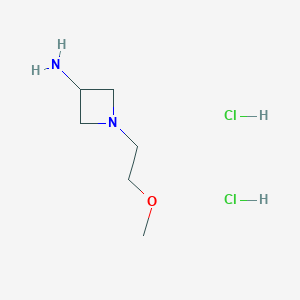
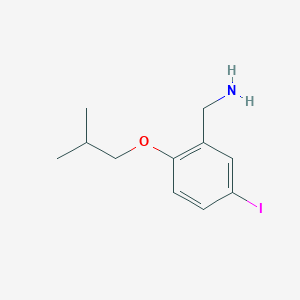
![[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B1413701.png)
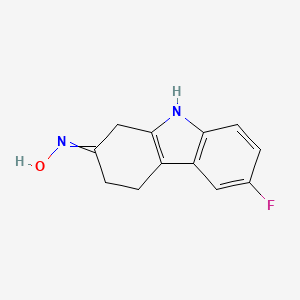
![2-Methyl-7-nitroimidazo[1,2-a]pyridine](/img/structure/B1413704.png)
![ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413705.png)

